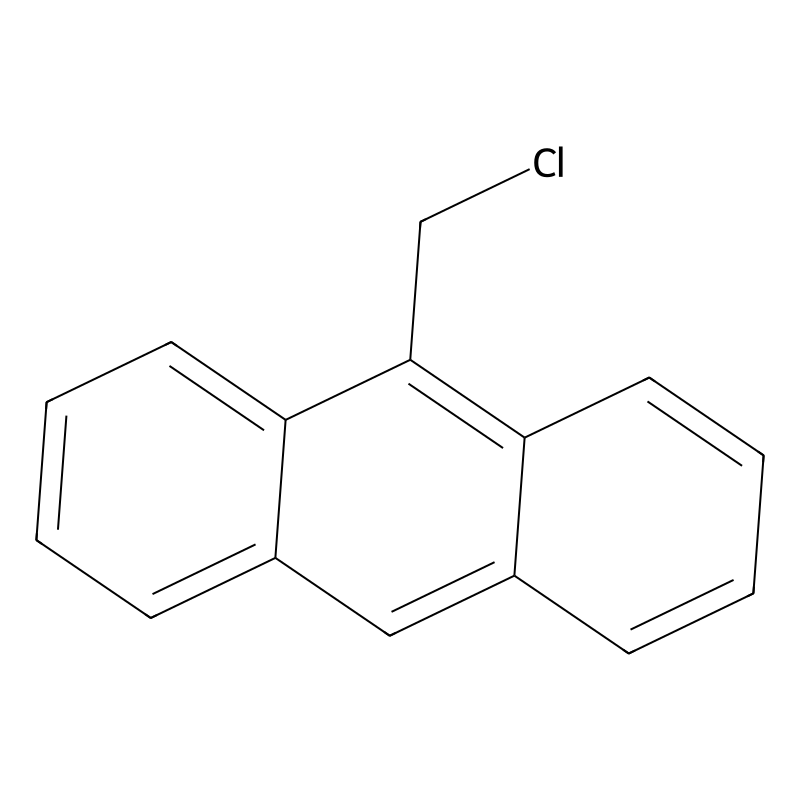

9-(Chloromethyl)anthracene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Blocking Group Reagent:

- 9-(Chloromethyl)anthracene is primarily used as a blocking group reagent in organic synthesis [].

- Blocking groups are temporary chemical modifications introduced to protect specific functional groups within a molecule while allowing reactions to occur at other sites.

- 9-(Chloromethyl)anthracene can effectively react with various functional groups like carboxylic acids, phenols, mercaptans, and thiophenols to form protected derivatives [].

- This protection strategy enables selective transformations on other parts of the molecule without affecting the blocked functional group.

- Once the desired modifications are complete, the 9-(chloromethyl)anthracene group can be readily removed under specific conditions, revealing the original functional group [].

Research Applications:

- The ability of 9-(chloromethyl)anthracene to serve as a versatile blocking group has found applications in diverse areas of scientific research, including:

- Synthesis of complex molecules: 9-(Chloromethyl)anthracene is valuable for the controlled synthesis of complex organic molecules, particularly those containing multiple functional groups [].

- Peptide and carbohydrate chemistry: It plays a role in the protection and deprotection strategies employed during the synthesis of peptides and carbohydrates [].

- Polymer chemistry: 9-(Chloromethyl)anthracene has been utilized in the synthesis of functional polymers with specific properties by temporarily protecting reactive functional groups [].

Additional Considerations:

- It is crucial to note that 9-(chloromethyl)anthracene is a hazardous material [].

- It possesses carcinogenic properties and can cause severe skin burns and eye damage upon contact [].

- Therefore, proper safety precautions, including the use of personal protective equipment and adherence to appropriate handling procedures, are essential when working with this compound.

9-(Chloromethyl)anthracene is an organic compound with the molecular formula and a molecular weight of 226.7 g/mol. It consists of an anthracene backbone with a chloromethyl group attached to the 9-position. This compound appears as a yellow solid with a melting point ranging from 136 °C to 141 °C, and it is characterized by its odorless nature and stability under normal conditions . The compound is primarily utilized in organic synthesis and serves as an important intermediate in various

9-(Chloromethyl)anthracene is a hazardous compound and should be handled with appropriate precautions:

- Skin and eye irritant: Direct contact can cause severe skin irritation and eye damage [].

- Respiratory irritant: Inhalation can irritate the respiratory system [].

- Suspected carcinogen: Limited data suggests potential carcinogenicity. Exposure should be minimized [].

- Proper Personal Protective Equipment (PPE) like gloves, safety glasses, and a fume hood are essential when handling this compound [].

- Nucleophilic Substitution: The chloromethyl group can be replaced by various nucleophiles, making it useful for synthesizing derivatives of anthracene.

- Radical Reactions: It can undergo radical reactions, as evidenced by its conversion to lepidopterene through a radical mechanism .

- Oxidation: It can be oxidized to form 9,10-anthracenedicarboxaldehyde, which is a valuable synthetic intermediate in the preparation of cytotoxic agents .

The synthesis of 9-(chloromethyl)anthracene typically involves:

- Chloromethylation of Anthracene: This process can be achieved using formaldehyde and hydrochloric acid in the presence of anthracene. The reaction conditions generally involve heating to facilitate the formation of the chloromethyl group .

- Alternative Methods: Other methods may include using chloromethyl methyl ether or other chloromethylating agents under controlled conditions.

9-(Chloromethyl)anthracene has several applications:

- Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

- Blocking Group Reagent: It serves as a blocking agent for carboxylic acids, phenols, mercaptans, and thiophenols in various synthetic pathways .

- Research Tool: Its derivatives are often employed in studies related to photochemistry and materials science.

Several compounds share structural similarities with 9-(chloromethyl)anthracene. Here are some notable examples:

| Compound Name | Structural Feature | Unique Aspect |

|---|---|---|

| 9-Anthraldehyde | Aldehyde group at position 9 | Used in synthesizing pharmaceuticals |

| 9,10-Anthracenedicarboxaldehyde | Two aldehyde groups | Important for developing cytotoxic agents |

| 9-Chloroanthracene | Chlorine at position 9 | Less reactive than chloromethyl derivative |

| 9,10-Bis(chloromethyl)anthracene | Two chloromethyl groups | More reactive due to multiple electrophilic sites |

These compounds differ primarily in their functional groups and reactivity profiles, which influence their applications in organic synthesis and biological activity.

XLogP3

GHS Hazard Statements

H314 (15.22%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (84.78%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (84.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (84.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant